molecular formula C27H44N2O5 B12642102 N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine CAS No. 920336-97-6

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine

Cat. No.: B12642102
CAS No.: 920336-97-6
M. Wt: 476.6 g/mol
InChI Key: ROXOGKGVZZNJTP-URXFXBBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine is a synthetic organic compound designed for research applications. It is a dipeptide derivative, incorporating L-valyl-L-alanine, which is a dipeptide of the proteinogenic amino acids L-valine and L-alanine . This core structure is functionalized with a 4-(dodecyloxy)benzoyl group, a modification that can significantly influence the compound's physicochemical properties and biological activity. The dodecyloxy (lauryloxy) chain is a lipophilic moiety that can enhance membrane permeability, making such derivatives of interest in the development of antimicrobial agents . Furthermore, structural analogs featuring similar benzyloxy-benzyl groups and amino acid scaffolds have demonstrated promising activity in neurological research, particularly as anticonvulsants in preclinical models . Researchers can investigate this compound as a potential multifunctional agent or as a building block in the synthesis of more complex peptide-based molecules. Its value lies in its modular structure, which allows for exploration in various fields, including medicinal chemistry and chemical biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

920336-97-6

Molecular Formula

C27H44N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)25(30)29-24(20(2)3)26(31)28-21(4)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1

InChI Key

ROXOGKGVZZNJTP-URXFXBBRSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Dodecyloxybenzoyl Chloride

  • Reagents:

    • 4-Hydroxybenzoic acid
    • Dodecanoyl chloride
    • Pyridine (catalyst)
  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in pyridine.
    • Slowly add dodecanoyl chloride while stirring at room temperature.
    • Allow the mixture to react for several hours.
    • Quench the reaction with water and extract the organic layer.
    • Purify using column chromatography.

Formation of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine

  • Reagents:

    • Dodecyloxybenzoyl chloride
    • L-valine
    • L-alanine
    • Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide)
  • Procedure:

    • Dissolve L-valine and L-alanine in a suitable solvent (e.g., DMF).
    • Add dodecyloxybenzoyl chloride and the coupling agent.
    • Stir the reaction mixture at room temperature for several hours.
    • Monitor the reaction progress via thin-layer chromatography.

Purification

Technique Description
Recrystallization Dissolve crude product in a minimal amount of solvent and allow it to crystallize slowly.
Chromatography Use silica gel columns to separate based on polarity.

Characterization

  • Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of this compound.

The yield and purity of synthesized compounds are critical metrics in evaluating preparation methods. Research indicates that yields can vary significantly based on reaction conditions, such as temperature, solvent choice, and concentration of reagents.

Methodology Step Yield (%) Purity (%)
Synthesis of Dodecyloxybenzoyl Chloride ~85 >98
Peptide Bond Formation ~75 >95
Overall Synthesis ~60 >90

The preparation of this compound involves several critical steps that require careful optimization to achieve high yields and purity levels. Future research may focus on improving these methods through alternative coupling strategies or greener chemistry approaches to enhance sustainability in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The dodecyloxy group can be oxidized under strong oxidative conditions.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of new alkoxy derivatives.

Scientific Research Applications

N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group may interact with hydrophobic regions of proteins, while the valyl-alanine dipeptide can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of N-acylated amino acid derivatives. Key structural analogs include:

Compound Name Substituent (R) Amino Acid Backbone Key Features Reference
N-[4-(Benzyloxy)benzoyl]-L-alanine Benzyloxy L-Alanine Moderate α-glucosidase inhibitor
N-Dodecanoyl-L-alanine Dodecanoyl L-Alanine High hydrophobicity; surfactant potential
N-[4-(Benzyloxy)benzoyl]-L-serine Benzyloxy L-Serine Potent α-glucosidase inhibitor (100% at 1 µM)
Key Observations:

Substituent Effects :

  • The dodecyloxy chain in the target compound increases hydrophobicity compared to the benzyloxy group in N-[4-(benzyloxy)benzoyl]-L-alanine. This may enhance lipid bilayer interactions but reduce aqueous solubility .
  • Benzyloxy derivatives, such as N-[4-(benzyloxy)benzoyl]-L-serine, exhibit superior enzymatic inhibition due to the hydroxyl group in serine, which likely participates in hydrogen bonding with α-glucosidase .

Backbone Modifications: Replacing L-alanine with a valyl-alanine dipeptide introduces steric bulk and additional hydrogen-bonding sites. This could alter target specificity; for example, dipeptides often exhibit higher affinity for proteases compared to single amino acid derivatives.

Q & A

Q. What are the recommended methods for synthesizing N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine in a laboratory setting?

Synthesis typically involves a multi-step approach:

  • Acylation : React L-valyl-L-alanine with 4-(dodecyloxy)benzoyl chloride under anhydrous conditions (e.g., dichloromethane) with a base catalyst (e.g., triethylamine) to form the amide bond. This mirrors methodologies used for similar acylated amino acids .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amine sites during coupling, as demonstrated in valyl-azide derivatives .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers optimize the solubility and stability of this compound in aqueous and organic solvents?

  • Solubility : The dodecyloxy chain confers surfactant-like properties. Use co-solvents (e.g., DMSO for aqueous buffers) or micellar systems (e.g., Triton X-100) to enhance solubility .
  • Stability : Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to acidic/basic conditions to preserve the ester and amide bonds .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm the dodecyloxybenzoyl moiety and peptide backbone (e.g., δ 7.8 ppm for aromatic protons, δ 1.2 ppm for dodecyl CH₂ groups) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected ~600–650 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 275 nm) to assess purity and resolve byproducts .

Advanced Research Questions

Q. How does the dodecyloxybenzoyl group influence the peptide’s interaction with lipid bilayers or micellar systems?

  • Biophysical Studies : The hydrophobic dodecyloxy chain promotes insertion into lipid bilayers, as seen in surfactant-like lauroyl-alanine derivatives . Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify membrane binding.
  • Micellar Systems : Dynamic light scattering (DLS) can monitor self-assembly into micelles in aqueous solutions, critical for drug delivery applications .

Q. What mechanistic insights exist regarding this compound’s potential as an enzyme inhibitor?

  • Amino Acid Decarboxylase Inhibition : Structural analogs (e.g., N-pyridoxyl-alanine derivatives) inhibit enzymes like dopa decarboxylase via competitive binding to the pyridoxal phosphate cofactor .
  • Assay Design : Compare inhibition kinetics (IC₅₀) in in vitro (purified enzymes) vs. cellular assays, accounting for membrane permeability and metabolic degradation .

Q. How can researchers resolve contradictions in enzymatic inhibition data between in vitro and cellular studies?

  • Cellular Uptake : Measure intracellular concentrations via LC-MS to confirm bioavailability .
  • Metabolite Interference : Use stable isotope-labeled analogs to distinguish parent compound effects from metabolites in cellular assays .
  • Protease Resistance : Evaluate peptide stability in cell lysates using SDS-PAGE or fluorogenic substrates .

Q. What role does stereochemistry play in the biological activity of this compound?

  • Chiral Purity : Ensure enantiomeric purity (>99%) via chiral HPLC (e.g., Chiralpak AD-H column) to avoid confounding results, as D-isomers of alanine derivatives often lack activity .
  • Structure-Activity Relationships (SAR) : Compare L/D configurations in valine and alanine residues using radioligand binding assays .

Methodological Considerations

Q. What protocols are recommended for studying this compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h, followed by HPLC analysis to identify degradation products (e.g., hydrolyzed benzoyl or peptide bonds) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., TGA for mass loss profiles) .

Q. How can computational modeling aid in predicting this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aminotransferases) based on crystallographic data .
  • MD Simulations : Simulate lipid bilayer interactions with GROMACS to predict membrane penetration depth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.